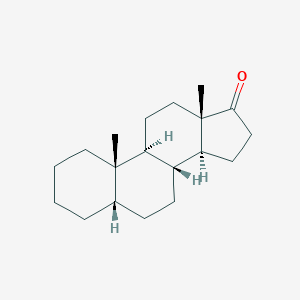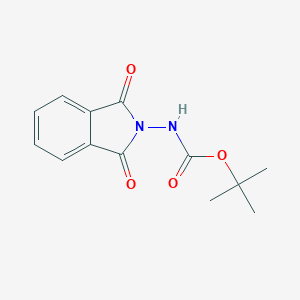
1-Chloro-1-fluoroethane
Übersicht
Beschreibung
1-Chloro-1-fluoroethane is a haloalkane with the chemical formula C2H4ClF . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds .
Synthesis Analysis
The synthesis of 1-Chloro-1-fluoroethane involves several processes. One method involves the fluorination of vinylidene chloride by means of hydrogen fluoride . Another process allows excellent selectivities and yields of 1-chloro-1-fluoroethane, which are much superior to those obtained in the known prior processes .Molecular Structure Analysis
The molecular formula of 1-Chloro-1-fluoroethane is CHClF. It has an average mass of 82.505 Da and a Monoisotopic mass of 81.998558 Da .Chemical Reactions Analysis
The kinetics of the abstraction of primary and tertiary hydrogen atoms by chlorine atoms indicates that the presence of an inert gas (hexafluoroethane) has a marginal effect .Physical And Chemical Properties Analysis
1-Chloro-1-fluoroethane has a density of 1.0±0.1 g/cm3, a boiling point of 12.6±8.0 °C at 760 mmHg, and a vapour pressure of 1176.4±0.0 mmHg at 25°C. It has an enthalpy of vaporization of 25.0±3.0 kJ/mol and a flash point of -68.6±5.3 °C .Wissenschaftliche Forschungsanwendungen
Adsorption Studies
1-Chloro-1-fluoroethane may be used in adsorption studies to understand its interaction with various materials like activated alumina, molecular sieves, and activated carbon fibers. Such studies are crucial for environmental engineering and industrial processes where gas capture and storage are necessary .
Thermophysical Property Research
The compound’s thermodynamic properties are of interest in scientific research, particularly in fields like physical chemistry and materials science. Data on these properties can be critical for designing processes that involve heat transfer or chemical reactions .
Spectroscopy and Molecular Analysis
Spectroscopic analysis of 1-Chloro-1-fluoroethane can provide insights into its molecular structure and behavior. This is important for understanding its reactivity and potential as a building block in organic synthesis .
Computational Chemistry
In computational chemistry, 1-Chloro-1-fluoroethane might be used as a reference molecule to benchmark computational methods or to explore theoretical aspects of chemical reactions .
Chemical Database Inclusion
The compound is listed in chemical databases, indicating its relevance in various chemical research fields, including kinetics and molecular physics .
Safety and Handling Research
Research into the safe handling and storage of chemicals like 1-Chloro-1-fluoroethane is vital for industrial safety and environmental protection .
Safety and Hazards
Wirkmechanismus
Target of Action
1-Chloro-1-fluoroethane, also known as Freon 151 , is a volatile organic compound
Mode of Action
It is known that the compound has a high volatility , which suggests that it could interact with biological systems through inhalation or dermal exposure
Pharmacokinetics
Given its high volatility , it is likely to be rapidly absorbed and distributed throughout the body following inhalation or dermal exposure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1-fluoroethane. For instance, its high volatility means that it can easily evaporate at room temperature, which could influence its stability and efficacy. Additionally, it has been noted that 1-Chloro-1-fluoroethane can cause irritation to the skin, eyes, and respiratory tract , suggesting that its effects could be influenced by factors such as exposure duration and concentration.
Eigenschaften
IUPAC Name |
1-chloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLCMMBHTUQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869534 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1615-75-4, 110587-14-9 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, chlorofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data available for 1-chloro-1-fluoroethane?
A1: 1-Chloro-1-fluoroethane (CH3CHFCl) has a molecular weight of 80.50 g/mol. Spectroscopic studies, including microwave [] and infrared [], have provided insights into its structure. Key findings include:
- Asymmetric χ tensor: Analysis of the chlorine quadrupole splittings in the microwave spectrum suggests partial double bond character in the C-Cl bond. []
- Internal rotation barrier: The barrier hindering internal rotation of the methyl group was determined to be 4300 ± 300 cal/mole based on microwave spectroscopy. [] A later study using a broader range of frequencies refined this value to 3814(11) cal/mol. []
- Vibrational assignments: Infrared and Raman spectroscopic studies have led to the assignment of vibrational modes for both 1-chloro-1-fluoroethane and its deuterated analog (1-bromo-1-chloro-1-fluoroethane-2-d1). [] These assignments have been used to develop force field models (GVFF and UBFF) for the molecule. []
Q2: How does the structure of 1-chloro-1-fluoroethane relate to its propensity for dehydrochlorination?
A2: The thermal decomposition of 1-chloro-1-fluoroethane has been shown to proceed via dehydrochlorination, a unimolecular reaction. [] While the research does not explicitly link the dehydrochlorination to specific structural features, the presence of both chlorine and hydrogen atoms on adjacent carbon atoms (vicinal) is a key structural element that allows for this elimination reaction to occur.
Q3: Can you explain the concept of "perturbed degenerate modes" in the context of 1-chloro-1-fluoroethane and its vibrational optical activity?
A3: Perturbed degenerate modes (PDM) refer to the impact of a chiral environment on groups with degenerate vibrational modes. In 1-chloro-1-fluoroethane, the methyl group (CH3) possesses degenerate modes. The presence of the chiral center (carbon atom bonded to Cl, F, H, and CH3) perturbs these modes, leading to unique vibrational optical activity. This means that the molecule interacts differently with left and right circularly polarized light.
Q4: Has 1-chloro-1-fluoroethane been explored as a solvent in chemical reactions? If so, what are the advantages?
A4: Yes, 1-chloro-1-fluoroethane is suggested as a potential solvent for the catalytic fluorination of pentachloropropane isomers to synthesize 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). [] The research specifically mentions its use in the liquid phase alongside catalysts like ionic liquids. While the exact advantages of using 1-chloro-1-fluoroethane in this specific reaction are not detailed in the provided abstract, choosing a specific solvent for a reaction often involves considerations like:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















